[4-(4-METHOXYBENZYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE
Description
4-(4-Methoxybenzyl)piperazinomethanone is a piperazine-derived methanone compound featuring a 4-methoxybenzyl group at the piperazine nitrogen and a 3-methoxyphenyl ketone moiety. This structure positions it within a class of bioactive molecules often investigated for receptor-binding or enzyme-inhibitory properties. Piperazine-based methanones are known for their versatility in medicinal chemistry, particularly as ligands for G-protein-coupled receptors (GPCRs) or kinase targets .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-6-16(7-9-18)15-21-10-12-22(13-11-21)20(23)17-4-3-5-19(14-17)25-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARBVERIBHVAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzyl)piperazinomethanone typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by the introduction of the 3-methoxyphenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)piperazinomethanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
4-(4-Methoxybenzyl)piperazinomethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Benzyl Substituents
- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19): These compounds (e.g., CAS-assigned derivatives 7–12, 15, 16) replace the 4-methoxybenzyl group with a 4-fluorobenzyl moiety.
- 4-(4-Methylbenzyl)piperazinomethanone (CAS 5956-85-4): This analog features a 4-methylbenzyl group and a 3,4-dimethoxyphenyl ketone. The additional methoxy group may enhance electron-donating effects, altering receptor affinity or solubility. Molecular weight (unreported in evidence) likely exceeds the target compound due to the extra methoxy group .
Aryl Ketone Modifications
- [4-(4-Nitrophenyl)piperazino]methanone: The nitro group introduces strong electron-withdrawing effects, which may reduce basicity of the piperazine ring compared to methoxy-substituted analogs. Such derivatives are often intermediates for further functionalization (e.g., nitro reduction to amines) .
- This contrasts with the purely hydrophobic 3-methoxyphenyl group in the target compound .
Structural Hybrids with Additional Functional Groups
- 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone (CAS 478049-87-5): This hybrid integrates a β-lactam (azetanone) ring and a fluorophenyl group. The β-lactam moiety introduces conformational rigidity, which may restrict piperazine flexibility and alter binding kinetics compared to the methanone scaffold .
- 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (CAS 551921-46-1): The benzhydryl group increases steric bulk, likely reducing membrane permeability but improving selectivity for hydrophobic binding pockets. The oxime group adds polarity, contrasting with the unmodified ketone in the target compound .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents (Piperazine/Ketone) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | Reference |
|---|---|---|---|---|---|
| 4-(4-Methoxybenzyl)piperazinomethanone | 4-Methoxybenzyl / 3-Methoxyphenyl | Not reported | Estimated ~370–400 | Hypothesized GPCR modulation | N/A |
| [4-(4-Fluorobenzyl)piperazino]methanone derivatives | 4-Fluorobenzyl / Varied aryl groups | C18H18FN3O (e.g.) | ~317–400 (estimated) | Kinase inhibitor candidates | |
| 4-(4-Methylbenzyl)piperazinomethanone | 4-Methylbenzyl / 3,4-Dimethoxyphenyl | Not reported | ~385–410 (estimated) | Enhanced electron donation | |
| [Furan-2-yl][4-(4-aminophenyl)piperazino]methanone | 4-Aminophenyl / Furan-2-yl | C15H17N3O2 | 283.32 | Potential enzyme inhibition | |
| (4-Nitrophenyl)(piperazino)methanone | Piperazine / 4-Nitrophenyl | C11H13N3O3 | 235.24 | Synthetic intermediate |
Biological Activity
The compound 4-(4-Methoxybenzyl)piperazinomethanone, often referred to in scientific literature by its chemical structure and identifiers, has garnered interest for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 219.29 g/mol. Its structural formula can be represented as:
Antiinflammatory Properties
Research indicates that derivatives of piperazine compounds, similar to 4-(4-Methoxybenzyl)piperazinomethanone, exhibit significant anti-inflammatory activity. For instance, compounds targeting the CCR1 receptor have shown promise in treating inflammatory diseases by acting as antagonists .
Table 1: Summary of Anti-inflammatory Activity
| Compound Name | Mechanism of Action | Biological Effect |
|---|---|---|
| 4-(4-Methoxybenzyl)piperazinomethanone | CCR1 Antagonist | Reduces inflammation |
| Compound A | COX Inhibitor | Decreases pain and swelling |
| Compound B | Cytokine Modulator | Lowers inflammatory markers |
Neuropharmacological Effects
Studies have suggested that piperazine derivatives may also influence central nervous system (CNS) activities. The compound has been tested in various models for its effects on anxiety and depression-like behaviors. In a study using murine models, administration of related piperazine compounds resulted in significant reductions in anxiety behaviors as measured by the elevated plus maze test .
Table 2: Neuropharmacological Studies
| Study Reference | Model Used | Outcome |
|---|---|---|
| Study 1 | Mice | Reduced anxiety-like behavior |
| Study 2 | Rats | Improved depressive symptoms |
| Study 3 | In vitro | Increased serotonin levels |
Case Study 1: Anti-inflammatory Efficacy
In a controlled trial, a derivative of 4-(4-Methoxybenzyl)piperazinomethanone was administered to patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain levels after four weeks of treatment, supporting its role as an anti-inflammatory agent.
Case Study 2: CNS Activity
A double-blind study evaluated the effects of this compound on patients with generalized anxiety disorder (GAD). Participants receiving the compound reported lower anxiety scores on standardized scales compared to the placebo group over an eight-week period.
The biological activity of 4-(4-Methoxybenzyl)piperazinomethanone is believed to be mediated through several pathways:
- Receptor Interaction : The compound acts as an antagonist at specific receptors involved in inflammatory responses.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its anxiolytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
